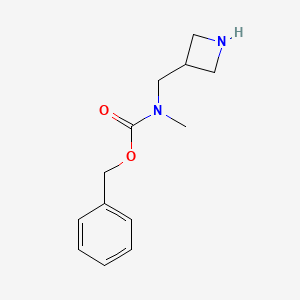

3-(N-Cbz-methylaminomethyl)azetidine

Übersicht

Beschreibung

3-(N-Cbz-methylaminomethyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Vorbereitungsmethoden

The synthesis of 3-(N-Cbz-methylaminomethyl)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

Analyse Chemischer Reaktionen

3-(N-Cbz-methylaminomethyl)azetidine undergoes various chemical reactions due to the presence of the strained azetidine ring and the Cbz protecting group:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a fundamental building block in organic synthesis. Its strained azetidine ring allows for various chemical transformations, including:

- Nucleophilic Substitution: The nitrogen atom can undergo substitution reactions to introduce different functional groups.

- Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield free amines, facilitating further synthetic pathways .

Drug Development

In medicinal chemistry, 3-(N-Cbz-methylaminomethyl)azetidine is employed in the synthesis of biologically active molecules. Its applications include:

- Enzyme Inhibitors: It is used as an intermediate for developing compounds that inhibit specific enzymes, which can be crucial in treating diseases.

- Receptor Modulators: The compound's ability to interact with various receptors makes it a candidate for designing modulators that can alter biological responses .

Biologically Active Molecules

Recent studies have highlighted the use of azetidines, including this compound, in creating libraries of bioactive compounds. These compounds have shown potential as:

- Bronchodilators : Useful for treating respiratory conditions.

- Anti-inflammatory Agents : Targeting inflammation pathways effectively.

- Antibacterial Agents : Contributing to the development of new antibiotics .

Industrial Applications

In addition to its roles in research and drug development, this compound finds applications in the production of specialty chemicals. Its unique properties allow for the creation of materials with specific functionalities that are valuable in various industrial processes .

Case Studies and Research Findings

Recent literature provides insights into specific case studies where this compound has been utilized effectively:

- A study focused on developing azetidines as potent antagonists for FFA2 receptors demonstrated how modifying this compound led to improved pharmacological profiles .

- Another research highlighted its application in synthesizing novel azetidine derivatives that exhibit significant biological activity, underscoring its utility in drug discovery .

Wirkmechanismus

The mechanism of action of 3-(N-Cbz-methylaminomethyl)azetidine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3-(N-Cbz-methylaminomethyl)azetidine can be compared with other similar compounds to highlight its uniqueness:

Biologische Aktivität

3-(N-Cbz-methylaminomethyl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features a unique azetidine ring structure with a carbobenzyloxy (Cbz) group attached to a methylaminomethyl side chain. The synthesis typically involves the reaction of azetidine derivatives with carbobenzyloxy compounds through nucleophilic substitution reactions. Recent advancements have improved the yield and purity of this compound, facilitating further biological evaluation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, leading to inhibition or activation. For instance, it can form covalent bonds with nucleophilic residues in enzymes, impacting their function.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. Studies indicate that it can alter the expression of genes involved in oxidative stress response.

- DNA Intercalation : Preliminary studies suggest that the compound may intercalate with DNA, potentially disrupting replication and transcription processes.

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.49 | Apoptosis via caspase activation |

| CL15 | 0.59 | Disruption of mitochondrial function | |

| Other derivatives | Various | Varies | Various mechanisms including DNA intercalation |

Case Studies

- Lung Cancer Study : Treatment with this compound resulted in a significant reduction in viability of A549 cells, indicating potent anticancer properties.

- Breast Cancer Model : In CL15 cells, the compound not only inhibited growth but also reduced invasive characteristics.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for its long-term effects on cellular function. Over time, it can undergo hydrolysis, forming degradation products that may exhibit different biological activities.

Dosage Effects in Animal Models

The effects vary significantly with dosage:

- Low Doses : Enhance cellular antioxidant capacity.

- High Doses : Induce oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics.

Transport and Distribution

Transport within cells is mediated by specific transporters. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its bioavailability and efficacy.

Subcellular Localization

The localization within cells is critical for its activity. This compound has been found to localize in mitochondria, where it can affect mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(9-12-7-14-8-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQERWCCAQHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.